REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([F:8])=[C:4]([CH2:9]Br)[C:3]=1[F:11].O.C(=O)([O-])[O-:14].[Ca+2].Cl>O1CCOCC1>[Br:1][C:2]1[C:3]([F:11])=[C:4]([CH2:9][OH:14])[C:5]([F:8])=[CH:6][CH:7]=1 |f:2.3|
|
Name
|
|
Quantity
|
45.2 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=C(C=C1)F)CBr)F
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
800 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Ca+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 16 h
|
Duration
|
16 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=C(C(=CC1)F)CO)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 40.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 114.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |